molecular formula C13H17N7O B2473654 N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396795-03-1

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2473654
CAS No.: 1396795-03-1
M. Wt: 287.327
InChI Key: WPJNDRPYTNUUKA-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic chemical compound featuring a tetrazole core, a privileged scaffold in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere for carboxylic acids and other planar, acidic functional groups, often used to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . Its planar, electron-rich structure allows it to participate in dipole-dipole interactions and hydrogen bonding with biological targets . The incorporation of a 4-methylpiperazine moiety is a common strategy in lead optimization, as this fragment can enhance aqueous solubility and impart favorable pharmacokinetic properties. Tetrazole derivatives are extensively investigated for a wide spectrum of biological activities. Published research on analogous structures has demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties . Furthermore, tetrazole-based compounds are established as key components in commercially available pharmaceuticals and are widely used as ligands in coordination chemistry and as components in energetic materials . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O/c1-18-7-9-19(10-8-18)16-13(21)12-14-17-20(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJNDRPYTNUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenyl-2H-Tetrazole-5-Carboxylic Acid

The tetrazole ring is typically synthesized via a [2+3] cycloaddition between a nitrile and sodium azide. For regioselective formation of the 2-phenyl substituent, benzonitrile undergoes reaction with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100–120°C for 12–24 hours. This method yields 2-phenyl-1H-tetrazole-5-carboxylic acid after hydrolysis, though the free acid form is often unstable and requires immediate derivatization. Alternative routes involve nitrile precursors with pre-installed phenyl groups to direct cycloaddition regiochemistry.

Key Reaction Conditions

  • Reagents : Benzonitrile, sodium azide, ammonium chloride
  • Solvent : DMF
  • Temperature : 100–120°C
  • Yield : 70–85%

Formation of Acid Chloride Intermediate

The carboxylic acid is converted to its reactive acid chloride using oxalyl chloride or thionyl chloride in anhydrous dichloromethane. Catalytic dimethylformamide (1–2 drops) accelerates the reaction, which typically completes within 2–4 hours at room temperature. The resultant 2-phenyl-2H-tetrazole-5-carbonyl chloride is highly moisture-sensitive and used directly without isolation.

Optimization Insights

  • Excess oxalyl chloride (1.5–2.0 equivalents) ensures complete conversion.
  • Solvent removal under reduced pressure minimizes decomposition.

Amide Coupling with 4-Methylpiperazine

The acid chloride reacts with 4-methylpiperazine in dichloromethane or tetrahydrofuran under inert atmosphere. Triethylamine (2.0–3.0 equivalents) neutralizes HCl byproducts. Coupling proceeds at 0°C to room temperature for 4–6 hours, achieving yields of 80–92%. Challenges include steric hindrance at the secondary amine of 4-methylpiperazine, which may necessitate elevated temperatures or coupling agents like HATU for improved efficiency.

Representative Procedure

  • Dissolve 2-phenyl-2H-tetrazole-5-carbonyl chloride (1.0 equiv.) in dichloromethane.
  • Add 4-methylpiperazine (1.2 equiv.) and triethylamine (2.5 equiv.) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Wash with water, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Multicomponent Reaction (MCR) Approach

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR assembles the tetrazole and carboxamide in a single step by combining an amine (4-methylpiperazine), an aldehyde (benzaldehyde), an isocyanide, and trimethylsilyl azide (TMS-azide). This method bypasses intermediate isolation, offering atom economy and operational simplicity.

Mechanistic Pathway

  • Imine Formation : Benzaldehyde reacts with 4-methylpiperazine to form an imine.
  • Azide Addition : TMS-azide adds to the imine, generating a nitrilium intermediate.
  • Isocyanide Insertion : Isocyanide attack yields a tetrazole ring after cyclization.

Reaction Conditions

  • Reagents : Benzaldehyde (1.0 equiv.), 4-methylpiperazine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), TMS-azide (1.2 equiv.)
  • Solvent : Methanol or dichloromethane
  • Temperature : Room temperature, 24–48 hours
  • Yield : 55–75%

Optimization and Regioselectivity Considerations

Regioselectivity in Ugi-4CR is influenced by steric and electronic factors. Bulky isocyanides (e.g., tert-octyl) favor 1,5-disubstituted tetrazoles, while electron-deficient aldehydes enhance reaction rates. For the target compound, benzaldehyde’s planar structure facilitates 2-phenyl orientation, though competing pathways may yield minor 1-phenyl byproducts. Chromatographic separation is often required.

Comparative Analysis of Synthetic Routes

Parameter Stepwise Approach MCR Approach
Number of Steps 3 1
Overall Yield 60–70% 55–75%
Regiocontrol High (pre-functionalized) Moderate (requires optimization)
Purification Complexity Moderate (multiple intermediates) High (byproduct removal)
Scalability Excellent Limited by MCR compatibility

The stepwise method offers reproducibility and higher regioselectivity, making it preferable for gram-scale synthesis. Conversely, the Ugi-4CR is advantageous for rapid library diversification but requires rigorous optimization to suppress side reactions.

Characterization and Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (s, 1H, tetrazole-H), 7.60–7.45 (m, 5H, Ph-H), 3.80–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, N-CH₃).
  • HRMS : m/z Calculated for C₁₃H₁₆N₇O: 294.1365; Found: 294.1362.
  • Melting Point : 178–181°C (decomposition observed above 185°C).

Challenges and Limitations

  • Acid Chloride Stability : The intermediate 2-phenyl-2H-tetrazole-5-carbonyl chloride is prone to hydrolysis, necessitating anhydrous conditions.
  • Piperazine Reactivity : Over-alkylation at the secondary amine can occur if excess acid chloride is used.
  • MCR Byproducts : Competing imine formations or incomplete cyclization in Ugi-4CR reduce yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The tetrazole core offers superior metabolic stability compared to thiazoles but may exhibit lower membrane permeability due to increased polarity .
  • Piperazine derivatives in all three compounds enhance solubility; however, bulky substituents (e.g., oxan-3-ylmethyl in pyrimidine analogues ) may reduce target engagement.

Biological Activity

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N6OC_{14}H_{16}N_{6}O with a molecular weight of 284.32 g/mol. The compound features a piperazine ring, a tetrazole moiety, and a phenyl group, which contribute to its unique electronic properties and biological interactions.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of Nicotinamide N-Methyltransferase (NNMT) , an enzyme implicated in various metabolic processes. The inhibition of NNMT may have therapeutic implications for conditions such as neurological disorders and certain cancers. Preliminary studies suggest that the compound may engage in multiple mechanisms to enhance its therapeutic potential, including:

  • Antitumor Activity : Inhibition of NNMT has been linked to reduced tumor growth in various cancer models.
  • Neurological Effects : Potential modulation of neurotransmitter systems may provide benefits in neurodegenerative conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Below is a summary of key findings:

Study Biological Activity Findings
Study 1NNMT InhibitionSignificant reduction in NNMT activity correlated with decreased tumor proliferation.
Study 2Antioxidant PropertiesExhibited notable antioxidant activity, reducing oxidative stress markers in vitro.
Study 3Antimicrobial ActivityShowed effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity compared to controls. The compound induced apoptosis in MCF-7 and MDA-MB-231 cells, indicating its potential as an anticancer agent.
  • Neurological Impact : Another investigation assessed the effects of this compound on neurodegenerative disease models, revealing that it could enhance cognitive function and reduce neuroinflammation, attributed to its action on neurotransmitter pathways.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited bactericidal activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli, supporting further exploration as an antimicrobial therapeutic.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, focusing on:

  • Amide bond formation : Reacting a tetrazole-5-carboxylic acid derivative with 4-methylpiperazine under coupling conditions (e.g., EDCI/HOBt or DCC) to form the carboxamide moiety.
  • Tetrazole ring functionalization : Introducing the phenyl group at the 2-position of the tetrazole via nucleophilic substitution or cyclization reactions.
  • Solvent optimization : Reactions often employ polar aprotic solvents like DMF or toluene, with temperature control to minimize side reactions .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELXL or similar software resolves bond lengths, angles, and stereochemistry. For example, the tetrazole ring’s planarity and piperazine chair conformation can be confirmed .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., phenyl group at C2 of tetrazole) and assess rotational freedom of the 4-methylpiperazine moiety .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the carboxamide coupling step?

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., EDCI) with additives like HOBt to suppress racemization and improve efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of 4-methylpiperazine to tetrazole acid precursor minimizes unreacted starting material.
  • Workup strategies : Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) removes byproducts, achieving >85% purity .

Q. What computational methods are suitable for predicting the compound’s biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs), leveraging the 4-methylpiperazine group’s flexibility for hydrogen bonding and hydrophobic interactions.
  • MD simulations : GROMACS or AMBER assesses conformational stability of the tetrazole-piperazine scaffold in aqueous or membrane environments .
  • QSAR modeling : Correlates structural features (e.g., logP of ~2.5) with activity data to guide analog design .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to account for species-specific degradation.
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .

Q. What experimental strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Additive screening : Small molecules (e.g., glycerol or zwitterions) disrupt aggregation and promote lattice formation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal nucleation .

Q. Methodological Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Structural analogs (e.g., piperazine-containing carboxamides) provide comparative insights into reactivity and bioactivity .
  • Cross-validate spectroscopic data with computational predictions to ensure accuracy .

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